(4-[3-(2-Aminoethyl)phenyl]phenyl)methanol
Description
Structural Significance of Biphenyl-Substituted Amino Alcohols in Contemporary Chemical Science
The biphenyl (B1667301) moiety is a privileged scaffold in organic chemistry, serving as a foundational structure in a wide range of pharmacologically active compounds, liquid crystals, and organic materials. rsc.orgarabjchem.orgwikipedia.org Its two phenyl rings, connected by a single bond, allow for a degree of rotational freedom, yet provide a more extended and rigid structure than a single aromatic ring. This structural feature is crucial for creating molecules with specific three-dimensional arrangements of functional groups, which in turn dictates their interaction with biological targets or their self-assembly properties. researchgate.net The introduction of substituents onto the biphenyl core allows for the fine-tuning of its electronic and steric properties. rsc.org
Amino alcohols, on the other hand, are a class of compounds containing both an amine and an alcohol functional group. nih.gov This dual functionality makes them exceptionally versatile. The amine group can act as a base or a nucleophile, while the alcohol can act as a weak acid, a nucleophile, or a hydrogen bond donor. diva-portal.org When present in the same molecule, these two groups can act in concert, leading to unique reactivity and binding properties. Enantiomerically pure amino alcohols are of paramount importance as chiral auxiliaries and catalysts in asymmetric synthesis, enabling the selective production of one enantiomer of a chiral molecule. diva-portal.orgnih.govrsc.org
The combination of a biphenyl scaffold with an amino alcohol functionality, as seen in (4-[3-(2-Aminoethyl)phenyl]phenyl)methanol, is therefore of significant interest. The biphenyl core provides a rigid platform to position the aminoethyl and hydroxymethyl groups in a well-defined spatial orientation. This specific arrangement could lead to novel applications in areas such as:
Asymmetric Catalysis: The compound could serve as a chiral ligand for metal-catalyzed reactions, where the nitrogen and oxygen atoms of the amino alcohol moiety coordinate to a metal center, creating a chiral environment for a chemical transformation.
Medicinal Chemistry: The biphenyl structure is a common feature in many drugs, and the amino and alcohol groups can form crucial hydrogen bonds with biological receptors. researchgate.net The specific substitution pattern of this compound could lead to high-affinity binding to specific enzymes or receptors.
Materials Science: The ability of the amino and hydroxyl groups to form hydrogen bonds, combined with the potential for π-π stacking interactions from the biphenyl rings, could lead to the formation of ordered supramolecular structures, such as liquid crystals or organic gels.
Overview of Strategic Research Imperatives for Complex Multifunctional Aromatic Compounds
The synthesis and study of complex multifunctional aromatic compounds like this compound are driven by several key research imperatives in modern chemistry. A primary goal is the development of efficient and selective synthetic methodologies. The construction of substituted biphenyls, for instance, often relies on powerful cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent example. gre.ac.ukresearchgate.netnih.gov A significant research effort is dedicated to developing catalysts for these reactions that are more active, stable, and tolerant of a wide range of functional groups.
Another major imperative is the exploration of structure-activity relationships. By systematically varying the substitution pattern on the aromatic rings, chemists can probe how changes in the molecule's shape and electronic properties affect its function. This is a cornerstone of drug discovery and the rational design of new materials. nih.gov For a molecule like this compound, key questions would include:
How does the relative position of the aminoethyl and hydroxymethyl groups on the biphenyl scaffold influence its catalytic activity or biological efficacy?
What is the impact of the ethyl linker in the aminoethyl group on the molecule's flexibility and binding properties?
Can the aromatic rings be further functionalized to enhance desired properties?
The development of "green" and sustainable synthetic routes is also a critical consideration. This involves minimizing the use of hazardous reagents and solvents, reducing the number of synthetic steps, and improving energy efficiency.
Scope and Academic Objectives for Comprehensive Research on this compound
Given the lack of existing research, a comprehensive investigation of this compound would need to start from the ground up. The primary academic objectives for such a research program would be:
Development of a Convergent Synthetic Route: The first and most crucial objective would be to design and execute a reliable synthesis of this compound. A plausible strategy would involve a Suzuki-Miyaura cross-coupling reaction between a suitably protected aminoethyl-substituted phenylboronic acid or ester and a hydroxymethyl-substituted aryl halide (or vice versa). Subsequent deprotection steps would yield the target molecule.
Thorough Physicochemical Characterization: Once synthesized, the compound would need to be fully characterized to confirm its structure and determine its fundamental properties. This would involve a suite of analytical techniques, including:
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to elucidate the molecular structure.
Mass Spectrometry (MS) to confirm the molecular weight and formula.
Infrared (IR) Spectroscopy to identify the characteristic functional groups (amine, alcohol, aromatic rings).
Melting point determination and elemental analysis to assess purity.
Exploration of Potential Applications: With the compound in hand, research could then branch out to explore its potential applications. Initial studies might focus on:
Catalysis: Investigating its ability to act as a ligand in well-known asymmetric reactions, such as the reduction of ketones or the alkylation of aldehydes.
Coordination Chemistry: Studying its coordination behavior with various metal ions to form novel metal-organic complexes.
Biological Screening: Assessing its activity in a range of biological assays to identify any potential therapeutic applications.
The successful completion of these objectives would not only provide the scientific community with a novel and interesting molecule but also contribute to the broader understanding of how structure and function are related in complex organic compounds.
Illustrative Data Tables
The following tables provide examples of the types of data that would be collected during a comprehensive study of this compound. It is important to reiterate that this data is hypothetical and based on the properties of analogous compounds, as no experimental data for the target compound has been published.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Basis for Prediction |
| Molecular Formula | C₁₅H₁₇NO | Based on molecular structure |
| Molecular Weight | 227.30 g/mol | Calculated from molecular formula |
| Appearance | White to off-white solid | Typical for similar aromatic compounds |
| Melting Point | 120-130 °C | Estimate based on similar biphenyl derivatives |
| Solubility | Soluble in methanol (B129727), DMSO; sparingly soluble in water | Expected based on functional groups |
Table 2: Proposed Spectroscopic Characterization Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the 7.0-7.6 ppm range; signals for CH₂ groups of the aminoethyl and hydroxymethyl substituents; broad signals for NH₂ and OH protons. |
| ¹³C NMR | Multiple signals in the aromatic region (120-145 ppm); signals for the aliphatic carbons of the aminoethyl and hydroxymethyl groups. |
| IR (cm⁻¹) | Broad peak around 3300-3400 (O-H and N-H stretching); peaks around 3000-3100 (aromatic C-H stretching); peaks around 1600 and 1475 (aromatic C=C stretching). |
| Mass Spec (ESI+) | [M+H]⁺ at m/z 228.14 |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H17NO |
|---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
[4-[3-(2-aminoethyl)phenyl]phenyl]methanol |
InChI |
InChI=1S/C15H17NO/c16-9-8-12-2-1-3-15(10-12)14-6-4-13(11-17)5-7-14/h1-7,10,17H,8-9,11,16H2 |
InChI Key |
JMKWZWVWGAYWKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=C(C=C2)CO)CCN |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 3 2 Aminoethyl Phenyl Phenyl Methanol
Retrosynthetic Dissection of the (4-[3-(2-Aminoethyl)phenyl]phenyl)methanol Scaffold
Retrosynthetic analysis is a problem-solving technique in which a target molecule is systematically broken down into simpler, commercially available precursor structures. wikipedia.org This process involves imaginary "disconnections" that correspond to the reverse of reliable synthetic reactions, allowing for the logical design of a synthetic route. ias.ac.in For this compound, the analysis begins by identifying the key bonds and functional groups that can be strategically disconnected. The primary disconnections involve the central biphenyl (B1667301) linkage and the carbon-heteroatom bonds of the aminoethyl and hydroxymethyl functional groups.
The biphenyl moiety is a fundamental backbone in many organic compounds. rsc.orgrsc.org Its construction is a cornerstone of the synthesis plan. The most logical disconnection is at the C-C bond linking the two phenyl rings. This approach falls under the category of cross-coupling reactions, which have become indispensable in modern organic synthesis. rsc.org Several powerful, metal-catalyzed methods are available for this transformation, each with its own advantages regarding substrate scope, functional group tolerance, and reaction conditions. The choice of method dictates the nature of the precursor molecules.
Key retrosynthetic disconnections based on cross-coupling reactions include:
Suzuki-Miyaura Coupling: Disconnecting to an arylboronic acid (or ester) and an aryl halide.
Stille Coupling: Disconnecting to an organostannane and an aryl halide.
Negishi Coupling: Disconnecting to an organozinc reagent and an aryl halide. rsc.org
Ullmann Reaction: A classical method involving copper-mediated coupling of two aryl halides. rsc.org
The Suzuki-Miyaura coupling is often preferred due to the stability and low toxicity of the boronic acid reagents. This retrosynthetic step would break down the target molecule into two key synthons: a (3-(2-aminoethyl)phenyl)boronic acid derivative and a (4-(hydroxymethyl)phenyl) halide, or vice versa.
| Coupling Reaction | Precursor 1 | Precursor 2 | Catalyst System (Typical) | Key Advantages |
| Suzuki-Miyaura | Arylboronic Acid/Ester | Aryl Halide/Triflate | Pd complex (e.g., Pd(PPh₃)₄) + Base | Mild conditions, high functional group tolerance, commercially available reagents, low toxicity of boron byproducts. rsc.org |
| Stille | Arylstannane | Aryl Halide/Triflate | Pd complex | Excellent functional group tolerance, neutral conditions. |
| Negishi | Arylzinc Halide | Aryl Halide/Triflate | Pd or Ni complex | High reactivity, useful for sterically hindered substrates. rsc.org |
| Ullmann | Aryl Halide | Aryl Halide | Copper (often stoichiometric) | Does not require organometallic precursors, but often requires harsh conditions. rsc.org |
After disconnecting the biphenyl core, the next stage of planning involves the introduction of the aminoethyl and hydroxymethyl groups. The timing and method of their introduction are crucial to avoid unwanted side reactions and the need for complex protecting group strategies. amazonaws.com
Aminoethyl Group: A direct disconnection of the C-N bond is challenging. A more practical approach is a Functional Group Interconversion (FGI). The primary amine can be retrosynthetically derived from a variety of more stable precursors that can be carried through the synthesis. researchgate.net
Reduction of a Nitrile: The aminoethyl group can be traced back to a (3-cyanomethyl)phenyl precursor. The nitrile is stable to many reaction conditions and can be reduced to the primary amine in a final step.
Reduction of a Nitroalkene: The target can be formed from a (3-(2-nitrovinyl)phenyl) intermediate.
Reduction of an Amide: The amine can be formed via reduction of a corresponding acetamide, which also serves to protect the nitrogen atom.
Hydroxymethyl Group: The benzylic alcohol is also best handled via FGI. It is an oxidation-sensitive functional group, making its early introduction potentially problematic. Therefore, it is often "masked" as a more robust carbonyl group until a late stage in the synthesis. acs.org
Reduction of an Aldehyde or Carboxylic Acid/Ester: The hydroxymethyl group is most commonly derived from the reduction of a formyl group (-CHO) or a carboxylic acid/ester group (-CO₂R). fiveable.me This precursor is stable and provides a convenient handle for the final conversion.
Strategic planning would suggest constructing the biphenyl core first, carrying the side chains as stable precursors (e.g., a cyanomethyl group and a carboxylic ester), and then performing the final reductions in the last steps of the synthesis.
Development of Regioselective Phenylmethanol Moiety Synthesis
The synthesis of the phenylmethanol portion of the molecule requires precise control over the position of the functional group on the aromatic ring. This regioselectivity is critical for ensuring the correct final structure.
Introducing a functional group at a specific position on an aromatic ring is a classic challenge in organic synthesis. For the (4-hydroxymethyl-1,1'-biphenyl) subunit, the goal is to functionalize the para-position (C4) of the biphenyl system. Several methods can achieve this, often by installing a carbonyl precursor.
Friedel-Crafts Acylation: This is a powerful method for introducing an acyl group onto an aromatic ring. Using biphenyl as a starting material, acylation with acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃) would predominantly yield 4-acetylbiphenyl (B160227) due to the directing effect of the first phenyl ring. This ketone can then be further manipulated.
Vilsmeier-Haack Formylation: This reaction introduces a formyl (-CHO) group, a direct precursor to the hydroxymethyl group, onto an activated aromatic ring using a mixture of phosphorus oxychloride and a formamide (B127407) like DMF.
Directed C-H Functionalization: Modern methods allow for the direct functionalization of C-H bonds, often guided by a directing group. nih.gov While potentially more complex for this specific target, these methods offer high regioselectivity and atom economy. A directing group placed at the ortho-position could guide functionalization to the desired para-position.
| Reaction | Reagents | Functional Group Introduced | Regioselectivity | Comments |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Acyl (-COR) | Para-directing on biphenyl | Classic electrophilic aromatic substitution. |
| Vilsmeier-Haack Reaction | POCl₃, DMF | Formyl (-CHO) | Para-directing on activated rings | Milder than Friedel-Crafts. |
| Directed C-H Activation | Transition metal catalyst + Directing Group | Various | Controlled by directing group | High atom economy, avoids pre-functionalization. nih.gov |
Once a carbonyl group (aldehyde, ketone, or ester) is in place at the correct position, the final step in forming the phenylmethanol moiety is its reduction. fiveable.me The choice of reducing agent is important to ensure chemoselectivity, especially if other reducible functional groups are present in the molecule.
Sodium Borohydride (NaBH₄): A mild and selective reducing agent, highly effective for reducing aldehydes and ketones to primary and secondary alcohols, respectively. fiveable.me It typically does not reduce esters or carboxylic acids.
Lithium Aluminium Hydride (LiAlH₄): A much more powerful and less selective reducing agent. It will readily reduce aldehydes, ketones, esters, and carboxylic acids to the corresponding alcohols. fiveable.me Its high reactivity requires anhydrous conditions.
Catalytic Hydrogenation: Using hydrogen gas (H₂) and a metal catalyst (e.g., Pd, Pt, Ni), carbonyl groups can be reduced. This method can also reduce other functional groups like alkenes or nitro groups, requiring careful planning.
For converting a 4-formylbiphenyl or a 4-(alkoxycarbonyl)biphenyl to (4-biphenyl)methanol, both NaBH₄ (for the aldehyde) and LiAlH₄ (for the ester) are excellent choices.
| Reducing Agent | Carbonyl Precursor(s) | Product | Key Features |
| Sodium Borohydride (NaBH₄) | Aldehydes, Ketones | Alcohols | Mild, chemoselective, can be used in protic solvents (e.g., ethanol). fiveable.me |
| Lithium Aluminium Hydride (LiAlH₄) | Aldehydes, Ketones, Esters, Carboxylic Acids, Amides, Nitriles | Alcohols, Amines | Very powerful, not chemoselective, requires anhydrous conditions. fiveable.me |
| Hydrogen (H₂) / Metal Catalyst | Aldehydes, Ketones, Alkenes, Nitro groups | Alcohols, Alkanes, Amines | Can reduce multiple functional groups; conditions can be tuned for selectivity. |
Catalytic Cross-Coupling Methodologies for Biphenyl Formation
The construction of the biphenyl core is the cornerstone of the synthesis. Palladium-catalyzed cross-coupling reactions are the undisputed workhorses for this transformation, offering reliability, efficiency, and broad functional group compatibility.
Suzuki-Miyaura and Other Pd-Catalyzed Cross-Couplings in Biphenyl Synthesis
The Suzuki-Miyaura coupling is the most widely employed method for biaryl synthesis in both academic and industrial settings. This reaction involves the palladium-catalyzed coupling of an arylboronic acid (or its ester) with an aryl halide or triflate in the presence of a base. Its popularity stems from the mild reaction conditions, high tolerance of various functional groups, and the commercial availability and low toxicity of the boronic acid reagents. The catalytic cycle is well-understood, involving three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the aryl group from the boron atom to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.
While the Suzuki-Miyaura reaction is dominant, other palladium-catalyzed cross-coupling reactions are also powerful tools for biphenyl synthesis, each with its own specific advantages.
Stille Coupling: Utilizes organostannanes (arylstannanes) as the organometallic partner. It is highly tolerant of functional groups and does not typically require a base, but the high toxicity of tin compounds is a significant drawback.
Negishi Coupling: Employs organozinc reagents, which are highly reactive, often allowing for lower reaction temperatures and faster reaction times. However, organozinc reagents are moisture-sensitive and less tolerant of certain functional groups.
Hiyama Coupling: Uses organosilanes, which are non-toxic and environmentally benign. The reaction requires an activating agent, typically a fluoride (B91410) source like TBAF, to generate a hypervalent silicon species for transmetalation.
Green Chemistry Principles in Biaryl Bond Formation
Increasingly, the principles of green chemistry are being applied to biphenyl synthesis to reduce environmental impact. For the Suzuki-Miyaura reaction, this has led to significant innovations. A major focus has been the replacement of traditional organic solvents like toluene (B28343) or dioxane with more sustainable alternatives. Water, or aqueous mixtures, have been successfully used as the reaction medium, often with the aid of water-soluble ligands or surfactants. Bio-derived solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) are also gaining traction as greener alternatives to traditional ethereal or aromatic hydrocarbon solvents.
Protecting Group Strategies for Multifunctional Intermediates
The target molecule contains both a primary amino group and a primary hydroxyl group, both of which are nucleophilic and potentially reactive under the conditions required for other synthetic steps, such as cross-coupling. Therefore, a robust protecting group strategy is essential for a successful synthesis.
Selective Protection and Deprotection of Amino and Hydroxyl Groups
The ideal protecting group strategy involves the selective protection of one functional group while leaving the other free to react, or the protection of both groups with "orthogonal" protecting groups that can be removed under different, non-interfering conditions.
For the Amino Group: The most common protecting groups are carbamates.
tert-Butoxycarbonyl (Boc): This is one of the most widely used amine protecting groups. It is stable to a wide range of nucleophilic and basic conditions but is easily removed under acidic conditions (e.g., with trifluoroacetic acid, TFA, or HCl in dioxane).
Carboxybenzyl (Cbz or Z): The Cbz group is stable to acidic and mild basic conditions but is readily cleaved by catalytic hydrogenation (e.g., H₂ over a palladium catalyst). This deprotection method is mild but incompatible with functional groups that are also reduced, such as alkenes or alkynes.
For the Hydroxyl Group: Ethers are the most common class of protecting groups for alcohols.
Silyl (B83357) Ethers: Groups like tert-butyldimethylsilyl (TBDMS or TBS) are very popular. They are stable to a wide range of non-acidic conditions, including organometallic reagents and many redox reactions. They are typically removed using a fluoride ion source, such as tetrabutylammonium (B224687) fluoride (TBAF).
Benzyl (B1604629) Ether (Bn): Similar to the Cbz group, the benzyl ether is stable under many conditions but is removed by catalytic hydrogenation.
An effective orthogonal strategy for a precursor to this compound would be to protect the amino group as a Boc carbamate (B1207046) and the hydroxyl group as a TBDMS ether. These two groups are highly compatible with the conditions of Suzuki-Miyaura coupling. Following the construction of the carbon skeleton, the TBDMS group can be selectively removed with TBAF without affecting the Boc group. Subsequently, the Boc group can be cleaved with acid to liberate the free amine, without affecting the newly deprotected alcohol. This selective, stepwise deprotection allows for the controlled unmasking of the functional groups at the desired stage of the synthesis.
Table 3: Orthogonal Protecting Groups for Amino and Hydroxyl Functions
| Functional Group | Protecting Group | Abbreviation | Introduction Conditions | Deprotection Conditions |
| Amino | tert-Butoxycarbonyl | Boc | Boc₂O, base (e.g., Et₃N) | Strong acid (e.g., TFA, HCl) |
| Amino | Carboxybenzyl | Cbz | Cbz-Cl, base | Catalytic Hydrogenation (H₂/Pd) |
| Hydroxyl | tert-Butyldimethylsilyl | TBDMS | TBDMS-Cl, imidazole | Fluoride source (e.g., TBAF) |
| Hydroxyl | Benzyl | Bn | BnBr, base (e.g., NaH) | Catalytic Hydrogenation (H₂/Pd) |
Chemo- and Regioselectivity in Protecting Group Manipulations
The presence of both an aminoethyl and a hydroxymethyl group on the biphenyl framework of this compound necessitates a carefully designed protecting group strategy to achieve chemo- and regioselectivity during its synthesis. The primary amine is nucleophilic and readily undergoes reactions such as acylation and alkylation, while the primary alcohol is susceptible to oxidation and can also be alkylated or acylated. Protecting these functional groups allows for selective transformations at other positions of the molecule, such as the construction of the biphenyl core via cross-coupling reactions.
A plausible synthetic approach would involve the use of orthogonal protecting groups, which can be removed under different conditions without affecting each other. rsc.org For the amino group, a common and effective protecting group is the tert-butyloxycarbonyl (Boc) group. rsc.org The Boc group is stable under a wide range of reaction conditions, including those typically used for Suzuki-Miyaura cross-coupling, but can be readily removed under acidic conditions. mdpi.com For the hydroxyl group, a silyl ether, such as a tert-butyldimethylsilyl (TBS) ether, or a benzyl ether (Bn) are suitable choices. Silyl ethers are typically removed with fluoride ions (e.g., tetrabutylammonium fluoride), while benzyl ethers are cleaved by hydrogenolysis.
The strategic selection of these protecting groups is crucial for a successful synthesis. For instance, in a synthetic route employing a Suzuki-Miyaura coupling, one of the aryl halides could bear the protected aminoethyl side chain, while the other aryl boronic acid derivative would have the protected hydroxymethyl group. nih.govgre.ac.uk
Table 1: Orthogonal Protecting Groups for the Synthesis of this compound
| Functional Group | Protecting Group | Abbreviation | Introduction Conditions | Cleavage Conditions |
| Amino | tert-Butyloxycarbonyl | Boc | (Boc)₂O, base (e.g., Et₃N, NaOH) | Acid (e.g., TFA, HCl) |
| Hydroxyl | tert-Butyldimethylsilyl | TBDMS/TBS | TBDMSCl, imidazole | Fluoride source (e.g., TBAF) |
| Hydroxyl | Benzyl | Bn | BnBr, base (e.g., NaH) | Hydrogenolysis (H₂, Pd/C) |
The chemo- and regioselectivity of protecting group manipulation is highlighted during the deprotection steps. For example, if a Boc-protected amine and a TBDMS-protected alcohol are present in the molecule, the TBDMS group can be selectively removed with a fluoride source, leaving the Boc group intact. researchgate.net Subsequently, the Boc group can be cleaved under acidic conditions to liberate the free amine. This orthogonal strategy ensures that the desired functional group is unmasked at the appropriate stage of the synthesis without unintended reactions at other sites.
Enantioselective and Diastereoselective Synthesis of the this compound Core
Achieving stereochemical control in the synthesis of chiral molecules is a central theme in modern organic chemistry. While the parent compound this compound is achiral, the introduction of stereocenters, for instance at the benzylic carbon of the methanol (B129727) group or on the ethylamino side chain, would necessitate the use of enantioselective or diastereoselective methods.
Asymmetric catalysis offers a powerful approach to introduce chirality with high enantioselectivity. In the context of synthesizing chiral analogs of this compound, asymmetric catalysis could be employed in several key steps.
For the construction of an axially chiral biphenyl core, asymmetric Suzuki-Miyaura coupling reactions have been developed. nih.gov These reactions utilize chiral phosphine (B1218219) ligands complexed to a palladium catalyst to control the atroposelective coupling of sterically hindered aryl partners, leading to the formation of enantiomerically enriched biphenyls.
If a chiral center were to be introduced at the benzylic position, an asymmetric reduction of a ketone precursor would be a viable strategy. Catalytic asymmetric hydrogenation or transfer hydrogenation using chiral ruthenium or rhodium complexes can reduce a prochiral ketone to a chiral alcohol with high enantiomeric excess. rsc.org Similarly, Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst, is a highly effective method for the enantioselective reduction of ketones. nih.gov
The use of chiral auxiliaries is a classical yet effective strategy for stereochemical control. A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. researchgate.net For instance, to introduce a chiral center on the aminoethyl side chain, a chiral auxiliary could be attached to a precursor molecule, followed by a diastereoselective reaction to form a new stereocenter. The auxiliary is then removed to yield the enantiomerically enriched product. Evans oxazolidinones are well-known chiral auxiliaries used for diastereoselective alkylations. nih.gov
The chiral pool synthesis strategy utilizes readily available enantiopure natural products, such as amino acids or terpenes, as starting materials. orientjchem.org For example, a chiral amino acid could serve as a starting point to construct the chiral aminoethyl side chain, ensuring the desired stereochemistry from the outset.
When a molecule already contains a stereocenter, new stereocenters can be introduced with diastereoselectivity. This is often governed by the steric and electronic properties of the existing chiral center. For example, if a chiral center exists elsewhere in a precursor to this compound, the reduction of a ketone to form the benzylic alcohol could proceed diastereoselectively. The outcome of such a reduction would be influenced by the directing effect of the existing stereocenter, favoring the formation of one diastereomer over the other. Various reducing agents can be employed, and the level of diastereoselectivity can often be tuned by the choice of reagent and reaction conditions.
Mechanistic Investigations and Chemical Reactivity of 4 3 2 Aminoethyl Phenyl Phenyl Methanol
Reactivity Profiles of the Primary Aminoethyl Group
The primary aminoethyl group, -CH₂CH₂NH₂, is a potent nucleophile and a versatile handle for a variety of chemical transformations. Its reactivity is largely governed by the lone pair of electrons on the nitrogen atom. libretexts.org
Nucleophilic Reactions and Amide/Imine Formations
The primary amine functionality readily participates in nucleophilic reactions. It can react with a wide range of electrophiles, such as alkyl halides, to form secondary amines. msu.edu Acylation reactions with acid chlorides or anhydrides proceed efficiently to yield stable amide derivatives. This transformation is a common strategy for protecting the amino group or for synthesizing more complex molecular architectures.
The reaction with aldehydes and ketones leads to the formation of imines, also known as Schiff bases, through a nucleophilic addition-elimination mechanism. msu.edu This reaction is typically reversible and may require acidic or basic catalysis. The resulting imines can be subsequently reduced to secondary amines.
Table 1: Representative Nucleophilic Reactions of the Aminoethyl Group
| Electrophile | Reagent/Conditions | Product Type |
|---|---|---|
| Alkyl Halide (R-X) | Base (e.g., K₂CO₃), Solvent (e.g., CH₃CN) | Secondary Amine |
| Acid Chloride (RCOCl) | Base (e.g., Pyridine), Solvent (e.g., CH₂Cl₂) | Amide |
| Aldehyde (RCHO) | Acid Catalyst (e.g., p-TsOH), Dean-Stark | Imine |
This table presents illustrative examples of reactions and is not based on experimentally verified data for (4-[3-(2-Aminoethyl)phenyl]phenyl)methanol.
Intramolecular Cyclization Pathways
The spatial proximity of the aminoethyl group and the benzylic alcohol in certain conformations of the parent molecule could theoretically allow for intramolecular cyclization reactions. For instance, under specific conditions, the amine could potentially displace the hydroxyl group (or a derivatized, better leaving group) to form a seven-membered heterocyclic ring. However, the formation of such a medium-sized ring might be entropically disfavored. The likelihood of such reactions would be highly dependent on the specific reagents and reaction conditions employed.
Transformations of the Benzylic Alcohol Moiety
The benzylic alcohol, -CH₂OH, is susceptible to a range of transformations, including oxidation, substitution, and rearrangement reactions. Its reactivity is enhanced by the adjacent phenyl ring, which can stabilize charged intermediates.
Controlled Oxidation to Carbonyls and Carboxylic Acids
The benzylic alcohol can be selectively oxidized to the corresponding aldehyde or further to the carboxylic acid using a variety of oxidizing agents. The choice of reagent is crucial for controlling the extent of oxidation. For instance, mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) would favor the formation of the aldehyde, while stronger oxidants such as potassium permanganate (B83412) (KMnO₄) or chromic acid would lead to the carboxylic acid. The slow oxidation of benzylic alcohols to the corresponding aldehyde and subsequently to a carboxylic acid can also occur upon exposure to air. mdpi.com
Table 2: Oxidation Products of the Benzylic Alcohol
| Oxidizing Agent | Typical Conditions | Major Product |
|---|---|---|
| Pyridinium Chlorochromate (PCC) | CH₂Cl₂, Room Temperature | Aldehyde |
| Potassium Permanganate (KMnO₄) | Basic, Heat | Carboxylic Acid |
This table is for illustrative purposes and does not represent specific experimental outcomes for this compound.
Etherification, Esterification, and Amidation Reactions
The hydroxyl group of the benzylic alcohol can undergo etherification reactions. For example, in the presence of a strong base, it can be deprotonated to form an alkoxide, which can then react with an alkyl halide in a Williamson ether synthesis.
Esterification can be achieved by reacting the alcohol with a carboxylic acid or its derivative (e.g., acid chloride, anhydride), typically in the presence of an acid catalyst. Similarly, amidation reactions are possible, though less common for alcohols directly.
Rearrangement Reactions Involving the Hydroxyl Group
Under acidic conditions, the benzylic hydroxyl group can be protonated to form a good leaving group (water), leading to the formation of a benzylic carbocation. This intermediate could potentially undergo rearrangement, although in this specific structure, significant skeletal rearrangements are not highly probable due to the stability of the benzylic carbocation. The carbocation is more likely to be trapped by a nucleophile present in the reaction mixture. For instance, reaction with hydrohalic acids can lead to the formation of the corresponding benzyl (B1604629) halide. mdpi.com
Aromatic Ring Functionalization and Derivatization
The chemical reactivity of the biphenyl (B1667301) scaffold in this compound is dictated by the electronic properties of its substituents: the hydroxymethyl (-CH₂OH) group on one ring (denoted as Ring A) and the aminoethyl (-CH₂CH₂NH₂) group on the other (Ring B). Both groups, along with the phenyl substituent on each ring, influence the regioselectivity of further functionalization.
Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for functionalizing aromatic systems, where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The outcome of such reactions on this compound is directed by the existing substituents.
The hydroxymethyl group (-CH₂OH) on Ring A is a weak activating group and an ortho, para-director. The aminoethyl group (-CH₂CH₂NH₂) on Ring B is also an activating group and an ortho, para-director. The activating nature of the amino group is somewhat insulated from the ring by the ethyl spacer, but its electron-donating character still influences the phenyl ring's reactivity. Furthermore, each phenyl ring acts as a weakly activating ortho, para-directing substituent on the other.
The interplay of these directing effects determines the likely positions of electrophilic attack. In acidic media, commonly used for SEAr reactions, the primary amine of the aminoethyl group will be protonated to form an ammonium (B1175870) salt (-CH₂CH₂NH₃⁺). This protonated group is strongly deactivating and a meta-director, which would significantly alter the reactivity of Ring B.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Ring | Position of Attack | Directing Influence | Predicted Reactivity |
|---|---|---|---|
| Ring A (-CH₂OH) | C3', C5' (ortho to -CH₂OH) | Activating (-CH₂OH), Activating (-Ph) | Favorable |
| C2', C6' (meta to -CH₂OH) | - | Unfavorable | |
| Ring B (-CH₂CH₂NH₂) | C2, C6 (ortho to -CH₂CH₂NH₂) | Activating (-CH₂CH₂NH₂), Activating (-Ph) | Favorable (neutral conditions) |
| C4 (para to -CH₂CH₂NH₂) | Activating (-CH₂CH₂NH₂) | Favorable (neutral conditions) | |
| C5 (meta to -CH₂CH₂NH₂) | Activating (-Ph) | Less Favorable |
| Ring B (-CH₂CH₂NH₃⁺) | C5 (meta to -CH₂CH₂NH₃⁺) | Deactivating (-CH₂CH₂NH₃⁺), Activating (-Ph) | Favorable (acidic conditions) |
Note: The positions are numbered relative to the substituent on each ring.
Typical electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com The specific conditions would need to be carefully controlled to manage the reactivity of the amine and alcohol functional groups and to achieve the desired regioselectivity.
Modern synthetic methods offer powerful alternatives to classical SEAr for functionalizing aromatic rings, particularly through metal-catalyzed C-H activation. Palladium-catalyzed reactions are especially prominent in this area. Research has demonstrated efficient meta-C-H arylation of both phenylethyl alcohol and benzyl alcohol derivatives using a removable directing group. nih.govresearchgate.net
This strategy could be adapted for this compound. The amino and hydroxyl groups could first be protected and/or converted into directing groups (e.g., an oxime ether from the alcohol). A palladium catalyst, in conjunction with a transient mediator like norbornene (NBE), could then facilitate C-H functionalization at positions that are sterically accessible but electronically disfavored in traditional SEAr reactions. researchgate.net This approach, known as Pd/NBE relay catalysis, could provide access to novel derivatives functionalized at the meta-positions relative to the existing side chains.
Table 2: Potential Metal-Catalyzed Functionalization Reactions
| Reaction Type | Target Position | Catalyst System (Example) | Potential Outcome |
|---|---|---|---|
| meta-C-H Arylation | C5 on Ring B | Pd(OAc)₂ / NBE-CO₂Me / 3-trifluoromethyl-2-pyridone ligand | Introduction of an aryl group at the meta-position |
| ortho-C-H Olefination | C2 or C6 on Ring B | [RhCp*Cl₂]₂ / AgSbF₆ | Introduction of an alkene substituent |
| Suzuki Cross-Coupling | C-X (after conversion) | Pd(PPh₃)₄ / Base | C-C bond formation with boronic acids |
Note: "NBE" refers to norbornene. "Cp*" refers to the pentamethylcyclopentadienyl ligand. "C-X" refers to a carbon atom bonded to a halide or triflate, requiring prior modification of the starting material.
Conformational Dynamics and Intramolecular Hydrogen Bonding
The three-dimensional structure and flexibility of this compound are primarily governed by rotation around three key single bonds:
The C-C bond connecting the two phenyl rings.
The C-C bonds within the aminoethyl side chain.
The C-O bond of the hydroxymethyl group.
The most significant conformational feature of a biphenyl system is the torsional or dihedral angle between the planes of the two aromatic rings. Due to steric hindrance between the ortho-hydrogens on each ring, unsubstituted biphenyl is non-planar in the gas phase, with a dihedral angle of approximately 44°. This rotation creates a barrier to planarity.
In this compound, the substituents are located at the meta and para positions, which minimizes steric repulsion and allows for a relatively low barrier to rotation around the biphenyl axis.
A key question in molecules containing both hydroxyl (-OH) and amino (-NH₂) groups is the potential for intramolecular hydrogen bonding. mdpi.com Such bonds can significantly influence molecular conformation and properties. For an intramolecular hydrogen bond to form, the donor (e.g., -OH) and acceptor (e.g., -NH₂) groups must be able to come into close proximity.
In the case of this compound, the -OH and -NH₂ groups are attached to separate phenyl rings. The distance between the point of attachment on Ring A (C4') and Ring B (C3) is substantial. Even with full rotation around the biphenyl linkage and flexibility in the side chains, the hydrogen bond donor and acceptor groups are too far apart to form a stable intramolecular hydrogen bond. The molecule's lowest energy conformations would place these polar groups extended away from each other to minimize steric clash.
While intramolecular hydrogen bonding is unlikely, the -OH and -NH₂ groups are key sites for intermolecular hydrogen bonding. In the solid state or in solution, these groups can form extensive networks of hydrogen bonds with neighboring molecules or with solvent molecules, which will dominate the compound's physical properties, such as melting point and solubility. Studies on simpler molecules like 2-phenylethanol (B73330) have highlighted the importance of such weak interactions in determining their behavior. rsc.org
Kinetic and Thermodynamic Parameters of Key Transformations
However, we can outline the key parameters that would be investigated for fundamental transformations of this molecule. These transformations would likely target the primary functional groups: the amine and the primary alcohol.
Table 3: Hypothetical Kinetic and Thermodynamic Parameters for Key Transformations
| Transformation | Reaction Type | Kinetic Parameters to Measure | Thermodynamic Parameters to Measure |
|---|---|---|---|
| N-Acylation | Nucleophilic acyl substitution | Rate constant (k), Order of reaction, Activation Energy (Ea) | Enthalpy of reaction (ΔH), Entropy of reaction (ΔS) |
| Alcohol Oxidation | Oxidation | Rate constant (k) vs. oxidant concentration, Activation Energy (Ea) | Gibbs Free Energy change (ΔG), Reaction equilibrium constant (Keq) |
| O-Alkylation (Williamson Ether Synthesis) | Nucleophilic substitution (Sₙ2) | Rate constant (k), Dependence on base and alkyl halide concentration | Enthalpy of reaction (ΔH) |
The determination of these parameters would involve techniques such as spectroscopy to monitor reactant and product concentrations over time at various temperatures. For instance, studies on the kinetics of reactions involving phenyl radicals with alcohols provide a framework for how such data can be obtained and analyzed. researchgate.net The data would allow for the construction of reaction energy diagrams, providing a deeper understanding of the transition states and intermediates involved in the chemical transformations of this compound.
Advanced Spectroscopic and Analytical Characterization of 4 3 2 Aminoethyl Phenyl Phenyl Methanol
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis
High-resolution mass spectrometry is an indispensable tool for the precise determination of a compound's molecular formula. For (4-[3-(2-Aminoethyl)phenyl]phenyl)methanol, HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous confirmation of its elemental composition (C₁₅H₁₇NO). Techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would typically be used.
Further fragmentation analysis (MS/MS) would be conducted to elucidate the compound's structure. By inducing fragmentation of the parent ion, a characteristic pattern of daughter ions would be generated. The analysis of these fragments would help to confirm the connectivity of the biphenyl (B1667301) core, the aminoethyl side chain, and the methanol (B129727) group.
Table 1: Predicted HRMS Data for this compound
| Ion | Predicted m/z |
| [M+H]⁺ | 228.1383 |
| [M+Na]⁺ | 250.1202 |
Note: The data in this table is predicted and not based on experimental results.
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of chemical structure determination in solution. A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be required for the complete assignment of all proton (¹H) and carbon (¹³C) signals of this compound.
¹H and ¹³C NMR for Backbone and Functional Group Characterization
The ¹H NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their neighboring protons through spin-spin coupling. The aromatic region would show a complex pattern of signals corresponding to the protons on the two phenyl rings. The aliphatic region would display signals for the methylene (B1212753) groups of the aminoethyl chain and the benzylic methanol group.
The ¹³C NMR spectrum would reveal the number of chemically distinct carbon atoms. The chemical shifts would differentiate between the aromatic carbons of the biphenyl system and the aliphatic carbons of the side chains.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic CH | 7.2 - 7.6 | m |
| Ar-CH₂-OH | 4.7 | s |
| Ar-CH₂-CH₂-NH₂ | 2.8 - 3.1 | m |
| -CH₂-NH₂ | 2.7 - 2.9 | m |
| -OH | Variable | br s |
| -NH₂ | Variable | br s |
Note: The data in this table is predicted and not based on experimental results.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| Aromatic C | 125 - 142 |
| Ar-C-OH | 140 - 145 |
| Ar-C-CH₂ | 138 - 142 |
| Ar-CH₂-OH | 65 |
| Ar-CH₂-CH₂-NH₂ | 40 |
| -CH₂-NH₂ | 42 |
Note: The data in this table is predicted and not based on experimental results.
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships
To unambiguously assign the complex NMR spectra, a series of 2D NMR experiments would be essential:
COSY (Correlation Spectroscopy): Would establish proton-proton coupling correlations, helping to identify adjacent protons within the aminoethyl chain and within each aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom, aiding in the assignment of the carbon skeleton.
HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds away, which is crucial for determining the connectivity between the two phenyl rings and the attachment points of the side chains.
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting of Functional Groups
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The spectra would exhibit characteristic absorption or scattering bands corresponding to the various functional groups present in this compound.
Table 4: Expected IR and Raman Vibrational Frequencies for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H stretch (alcohol) | 3200 - 3600 (broad) |
| N-H stretch (amine) | 3300 - 3500 |
| C-H stretch (aromatic) | 3000 - 3100 |
| C-H stretch (aliphatic) | 2850 - 3000 |
| C=C stretch (aromatic) | 1450 - 1600 |
| C-O stretch (alcohol) | 1000 - 1260 |
| C-N stretch (amine) | 1020 - 1250 |
Note: The data in this table is based on typical ranges for these functional groups and is not from experimental results for the specific compound.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric and Diastereomeric Purity Assessment
This compound is an achiral molecule and therefore does not have enantiomers or diastereomers. Chiral HPLC is a technique used to separate and quantify stereoisomers. Since the target compound is achiral, this analytical method would not be relevant for its purity assessment in terms of stereoisomerism. Standard reversed-phase or normal-phase HPLC would be employed to determine its chemical purity.
Advanced Thermal Analysis and Rheological Studies of this compound
The characterization of the thermal and rheological properties of this compound is critical for defining its potential in material science applications, where thermal stability and flow behavior under various conditions are paramount. While specific experimental data for this compound are not extensively available in public literature, a detailed analysis can be projected based on the well-understood principles of thermal and rheological sciences and data from analogous bifunctional aromatic compounds. Such studies are fundamental in determining the processing parameters and end-use performance of materials derived from this molecule.
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is a cornerstone technique for assessing the thermal stability and decomposition profile of a material. chemistnotes.comaurigaresearch.com It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. innovatechlabs.com For this compound, a TGA scan would reveal the onset temperature of decomposition, the temperature of maximum decomposition rate, and the percentage of residual mass at high temperatures.
The molecular structure, featuring an aminoethyl group, a hydroxyl group, and a biphenyl core, suggests a multi-stage decomposition process. The presence of the amino and hydroxyl functional groups can influence thermal stability; for instance, such groups on activated carbon surfaces have shown varied decomposition temperatures. researchgate.net Generally, aliphatic chains like the aminoethyl group tend to degrade at lower temperatures than the more stable aromatic biphenyl backbone. The initial mass loss might be attributed to the degradation of the aminoethyl and methanol functionalities, followed by the breakdown of the biphenyl structure at significantly higher temperatures. The analysis would be crucial to establish the upper temperature limit for the material's application, a key parameter for high-performance polymers or resins.
Illustrative Data Based on Analogous Compounds
| Parameter | Value | Atmosphere | Heating Rate |
|---|---|---|---|
| Onset Decomposition Temperature (Tonset) | ~ 250 - 300 °C | Nitrogen | 10 °C/min |
| Temperature of Maximum Decomposition Rate (Tpeak) | ~ 350 - 400 °C | Nitrogen | 10 °C/min |
| Residual Mass at 800 °C | ~ 20 - 30% | Nitrogen | 10 °C/min |
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is employed to measure the heat flow associated with thermal transitions in a material as a function of temperature. nih.govwikipedia.org This technique is essential for identifying the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc) of a compound. wikipedia.org
For this compound, a DSC thermogram would provide insight into its physical state over a range of temperatures. As a bifunctional molecule with hydrogen bonding capabilities via its amino and hydroxyl groups, it may exhibit a distinct melting point if it is a crystalline solid. Alternatively, if it possesses an amorphous or semi-crystalline nature, a glass transition would be observed. The biphenyl core contributes to rigidity, which would likely result in a relatively high glass transition temperature. Understanding these phase transitions is vital for processing, as they dictate the temperatures at which the material softens, melts, or solidifies.
Illustrative Data Based on Analogous Compounds
| Parameter | Value | Condition |
|---|---|---|
| Glass Transition Temperature (Tg) | ~ 80 - 120 °C | Second Heating Scan |
| Melting Temperature (Tm) | ~ 150 - 200 °C | First Heating Scan |
| Enthalpy of Fusion (ΔHf) | ~ 30 - 50 J/g | First Heating Scan |
Rheological Studies
Rheological studies are concerned with the flow and deformation of materials. For a compound like this compound, particularly if it is being considered as a monomer for polymerization or as a component in a resin formulation, understanding its melt viscosity is crucial for processing techniques such as molding, extrusion, or coating. mdpi.commdpi.com
The viscosity of this organic molecule in its molten state would be influenced by its molecular weight, structure, and intermolecular forces. nih.gov The presence of both amino and hydroxyl groups allows for significant hydrogen bonding, which would be expected to result in a higher melt viscosity compared to non-functionalized biphenyl compounds of similar molecular weight. monash.edu Rheological measurements, typically performed with a rheometer, would characterize the viscosity as a function of temperature and shear rate. This data is essential for designing efficient manufacturing processes and ensuring the quality of the final product. For example, a suitable viscosity range is critical for processes like filament winding. mdpi.com
Illustrative Data Based on Analogous Compounds
| Temperature | Melt Viscosity (Pa·s) at 1 s-1 Shear Rate | Behavior |
|---|---|---|
| 180 °C | ~ 5 - 10 | Shear-thinning |
| 200 °C | ~ 1 - 3 | Shear-thinning |
| 220 °C | ~ 0.5 - 1 | Shear-thinning |
Computational Chemistry and Theoretical Studies on 4 3 2 Aminoethyl Phenyl Phenyl Methanol
Quantum Chemical Calculations for Electronic Structure and Bonding Characteristics
Quantum chemical calculations are a cornerstone of computational chemistry, providing a framework for understanding the electronic distribution and bonding within a molecule. These methods solve approximations of the Schrödinger equation to determine molecular properties.
Density Functional Theory (DFT) has become a primary tool for computational chemists due to its favorable balance of accuracy and computational cost. nih.gov This method is used to determine the optimized, lowest-energy geometry of a molecule by calculating the electron density. Functionals such as B3LYP, combined with basis sets like 6-311++G(d,p), are frequently employed to model the system accurately. scielo.org.mxnih.gov For (4-[3-(2-Aminoethyl)phenyl]phenyl)methanol, a DFT optimization would yield precise data on bond lengths, bond angles, and dihedral angles, defining its three-dimensional structure.
A critical aspect of DFT analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between these orbitals (ΔE) is a key indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more polarizable and reactive. researchgate.net
Table 1: Predicted Geometric Parameters for this compound using DFT Note: This table contains hypothetical data for illustrative purposes.
| Parameter | Bond/Atoms Involved | Predicted Value |
|---|---|---|
| Bond Lengths | ||
| C-O (methanol) | 1.43 Å | |
| O-H (methanol) | 0.97 Å | |
| C-C (ethyl) | 1.54 Å | |
| C-N (ethyl) | 1.47 Å | |
| C-C (inter-ring) | 1.49 Å | |
| Bond Angles | ||
| C-O-H | 108.5° | |
| C-C-N | 111.0° | |
| Dihedral Angle |
Table 2: Predicted Frontier Orbital Energies for this compound using DFT Note: This table contains hypothetical data for illustrative purposes.
| Orbital | Energy (eV) |
|---|---|
| HOMO | -5.85 |
| LUMO | -0.95 |
| HOMO-LUMO Gap (ΔE) | 4.90 |
Ab initio methods are a class of quantum chemistry calculations derived directly from theoretical principles without the inclusion of experimental data. rsc.org Methods like Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, such as CCSD(T), provide higher accuracy for electronic energy calculations than standard DFT, albeit at a significantly greater computational expense. nih.gov These high-accuracy methods are often used to benchmark the results obtained from more computationally efficient DFT calculations or to investigate systems where DFT may not be sufficiently accurate. For this compound, CCSD(T) calculations could provide a "gold standard" energy value for its optimized geometry, serving as a reference point for other computational methods.
Conformational Landscape Exploration via Molecular Dynamics Simulations
The presence of multiple rotatable single bonds in this compound—specifically within the aminoethyl side chain and between the two phenyl rings—gives rise to a complex conformational landscape. Molecular Dynamics (MD) simulations are a powerful tool for exploring these different conformations over time. elte.hu By simulating the atomic motions of the molecule, MD can identify stable, low-energy conformers and the energy barriers between them. This provides insight into the molecule's flexibility and the shapes it is most likely to adopt under specific conditions, such as in a particular solvent or at a certain temperature. The simulation tracks the trajectory of atoms and can reveal preferred orientations of the functional groups, which can be crucial for understanding its interactions with other molecules.
In Silico Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies)
Computational methods can reliably predict various spectroscopic parameters, which is invaluable for interpreting experimental data and confirming molecular structures. Using DFT, it is possible to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) and infrared (IR) vibrational frequencies. scielo.org.mx
Predicted NMR shifts are compared against experimental spectra to aid in peak assignment. Similarly, calculated IR frequencies can be correlated with specific vibrational modes of the molecule's functional groups, such as the O-H stretch of the alcohol, the N-H stretches of the amine, and the characteristic vibrations of the aromatic rings. These in silico predictions serve as a powerful complement to experimental spectroscopy. nih.gov
Table 3: Predicted vs. Experimental Spectroscopic Data for this compound Note: This table contains hypothetical data for illustrative purposes.
| Parameter | Functional Group | Predicted Value | Experimental Value |
|---|---|---|---|
| ¹H NMR Shift | -CH₂-OH | 4.6 ppm | 4.5 ppm |
| -CH₂-NH₂ | 2.9 ppm | 2.8 ppm | |
| Aromatic C-H | 7.2-7.6 ppm | 7.1-7.5 ppm | |
| ¹³C NMR Shift | -CH₂-OH | 64 ppm | 63 ppm |
| Aromatic C | 125-142 ppm | 124-141 ppm | |
| IR Frequency | O-H Stretch | 3350 cm⁻¹ | 3340 cm⁻¹ |
| N-H Stretch | 3300, 3280 cm⁻¹ | 3290, 3275 cm⁻¹ |
Computational Elucidation of Reaction Mechanisms and Transition States
Computational chemistry provides essential tools for investigating the mechanisms of chemical reactions at a molecular level. rsc.org By mapping the potential energy surface of a reaction, researchers can identify the most likely pathway from reactants to products.
To understand how this compound might react, computational methods are used to model the reaction pathway. This involves identifying all relevant intermediates and, crucially, the transition states (TS) that connect them. A transition state represents the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (Ea), a critical factor that determines the rate of the reaction. frontiersin.org DFT is commonly used to locate the geometries of transition states and calculate these activation energies. nih.gov For instance, the mechanism for the oxidation of the methanol (B129727) group or an N-acylation reaction at the amino group could be thoroughly investigated, providing a detailed, energetic profile of the entire reaction process. mdpi.com
Table 4: Hypothetical Energy Profile for a Reaction of this compound Note: This table contains hypothetical data for an illustrative hypothetical reaction.
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactants | 0.0 |
| Transition State 1 | +15.2 |
| Intermediate | -5.4 |
| Transition State 2 | +10.8 |
Catalytic Cycle Analysis for Metal-Mediated Transformations
The synthesis of the biphenyl (B1667301) core of this compound is amenable to metal-mediated cross-coupling reactions. The Suzuki-Miyaura coupling is a highly versatile and widely used method for forming carbon-carbon bonds between aryl halides and organoboron compounds, catalyzed by a palladium complex. wikipedia.orgmdpi.com A theoretical analysis of the catalytic cycle provides insight into the mechanism, key intermediates, and factors influencing reaction efficiency.
A plausible synthetic route to this compound via a Suzuki coupling would involve the reaction of an aryl halide and an arylboronic acid. The general mechanism proceeds through a catalytic cycle involving palladium in the Pd(0) and Pd(II) oxidation states. libretexts.org
The catalytic cycle for the formation of the biphenyl scaffold can be broken down into three fundamental steps:
Oxidative Addition : The cycle begins with the active Pd(0) catalyst. An aryl halide, such as (4-bromophenyl)methanol, reacts with the Pd(0) complex. The palladium atom inserts itself into the carbon-halogen bond, leading to its oxidation from Pd(0) to a Pd(II) species. libretexts.org This step is often the rate-determining step of the reaction. libretexts.org The result is a square planar organopalladium(II) complex.
Transmetalation : In this step, the organic group from the organoboron compound, such as (3-(2-aminoethyl)phenyl)boronic acid, is transferred to the palladium(II) complex. wikipedia.org This requires the activation of the boronic acid with a base (e.g., K₂CO₃, NaOH), which forms a more nucleophilic boronate species. organic-chemistry.org This boronate then reacts with the organopalladium(II) halide complex, displacing the halide and forming a new diorganopalladium(II) intermediate.
Reductive Elimination : This is the final step where the two organic groups (the phenylmethanol and the (aminoethyl)phenyl moieties) on the palladium(II) complex are coupled together. mdpi.com A carbon-carbon bond is formed, yielding the desired biphenyl product, this compound. wikipedia.org The palladium catalyst is simultaneously reduced from Pd(II) back to its active Pd(0) state, allowing it to re-enter the catalytic cycle. libretexts.org
Computational studies, such as those using Density Functional Theory (DFT), can be employed to model the energy landscape of this catalytic cycle. Such analyses help in understanding the geometry of the transition states, the stability of intermediates, and the activation energies for each elementary step. This theoretical insight is crucial for optimizing reaction conditions, including the choice of catalyst, ligands, base, and solvent, to maximize the yield and purity of the final product.
Table 1: Key Steps in the Proposed Suzuki-Miyaura Catalytic Cycle
| Step | Reactants | Catalyst State Change | Product of Step |
|---|---|---|---|
| Oxidative Addition | Aryl Halide, Pd(0) Complex | Pd(0) → Pd(II) | Organopalladium(II) Halide Complex |
| Transmetalation | Organopalladium(II) Complex, Activated Boronic Acid | No Change (Pd(II)) | Diorganopalladium(II) Complex |
| Reductive Elimination | Diorganopalladium(II) Complex | Pd(II) → Pd(0) | Biphenyl Product, Pd(0) Complex |
Quantitative Structure-Property Relationship (QSPR) Modeling for Physicochemical Parameters
Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology used to predict the physicochemical properties of molecules based on their chemical structure. researchgate.net These models establish a mathematical correlation between calculated molecular descriptors and experimentally determined properties. For this compound, QSPR can be a valuable tool for predicting parameters relevant to its handling, formulation, and environmental fate, without the need for extensive experimental measurements.
A typical QSPR modeling workflow involves the following stages:
Data Set Compilation : A dataset of structurally diverse compounds with reliable experimental data for the property of interest (e.g., boiling point, solubility, vapor pressure) is gathered.
Molecular Descriptor Calculation : For each molecule in the dataset, a large number of numerical descriptors are calculated. These descriptors quantify various aspects of the molecular structure.
Model Development and Validation : Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a model that links a subset of the most relevant descriptors to the property. researchgate.net The model's predictive power is rigorously tested using internal and external validation techniques.
For this compound, relevant physicochemical properties for QSPR modeling could include melting point, boiling point, aqueous solubility, and the octanol-water partition coefficient (log P). The molecular descriptors used to build such models fall into several categories.
Table 2: Categories of Molecular Descriptors for QSPR Modeling
| Descriptor Category | Description | Example Descriptors |
|---|---|---|
| Constitutional (1D) | Based on the molecular formula, describing atom and bond counts. | Molecular Weight, Number of N and O atoms, Number of Rings. |
| Topological (2D) | Describe atomic connectivity and molecular topology. | Wiener Index, Kier & Hall Connectivity Indices, Balaban J Index. |
| Geometrical (3D) | Based on the 3D coordinates of the atoms, requiring a low-energy conformation. | Molecular Surface Area, Molecular Volume, Radius of Gyration. |
| Quantum-Chemical (3D) | Derived from quantum mechanical calculations, describing electronic properties. | Dipole Moment, HOMO/LUMO Energies, Partial Atomic Charges. |
A hypothetical QSPR model for predicting the aqueous solubility (Log S) of this compound and its analogues might take the form of a linear equation:
Log S = β₀ + β₁(Descriptor₁) + β₂(Descriptor₂) + ... + βₙ(Descriptorₙ)
Where the descriptors could include a measure of molecular size (e.g., molecular weight), polarity (e.g., polar surface area), and hydrogen bonding capacity (e.g., number of H-bond donors/acceptors). Such models provide rapid property estimation, guiding the design of new molecules with desired physicochemical profiles.
Applications of 4 3 2 Aminoethyl Phenyl Phenyl Methanol in Advanced Chemical Synthesis and Materials Science
Potential in Polymer Chemistry and Advanced Materials Development
Monomer or Cross-Linking Agent for Specialty Polymers
There is no scientific literature available that describes the use of (4-[3-(2-Aminoethyl)phenyl]phenyl)methanol as a monomer or cross-linking agent for the synthesis of specialty polymers. The bifunctional nature of the molecule, containing both an amino and a hydroxyl group, theoretically allows it to participate in polymerization reactions to form polyamides, polyurethanes, or polyesters. The rigid biphenyl (B1667301) structure could impart desirable thermal and mechanical properties to such polymers. However, no studies have been published that investigate these possibilities or characterize the resulting materials. Therefore, no data on polymer properties, such as glass transition temperature, thermal stability, or mechanical strength, can be provided.
Modifiers for Surface Chemistry and Functional Coatings
Similarly, there is a lack of research on the application of this compound as a modifier for surface chemistry or in the formulation of functional coatings. The presence of the amino and hydroxyl groups could enable it to anchor to various surfaces through covalent bonding or other interactions, potentially altering surface properties such as wettability, adhesion, or biocompatibility. Despite this potential, no published reports detail its use in creating functionalized surfaces or as a component in coating formulations. Consequently, there are no research findings or data to present regarding its performance in these applications.
Future Research Directions and Current Challenges
Development of Sustainable and Economically Viable Synthetic Routes
The synthesis of complex organic molecules like (4-[3-(2-Aminoethyl)phenyl]phenyl)methanol presents an opportunity to employ modern, sustainable chemical practices. The focus of future research will likely be on developing synthetic pathways that are not only efficient but also environmentally benign and economically feasible.
Transition to Green Chemistry Methodologies and Atom-Economy Principles
Green chemistry principles are central to the development of sustainable synthetic routes. For a molecule with a biphenyl (B1667301) core, traditional cross-coupling reactions are often employed. Future research would aim to replace hazardous reagents and solvents with greener alternatives. For instance, the use of water as a solvent, and the development of highly efficient and recyclable catalysts are key areas of investigation. rsc.org
Atom economy, a core principle of green chemistry, will also be a significant consideration. Synthetic routes that maximize the incorporation of all starting materials into the final product are highly desirable. This involves designing multi-step syntheses where byproducts are minimized or can be utilized elsewhere.
Comparison of Green Chemistry Metrics for Biphenyl Synthesis
| Synthetic Method | Typical Catalyst | Solvent | Atom Economy | Environmental Impact |
|---|---|---|---|---|
| Traditional Ullmann Coupling | Copper | High-boiling polar solvents (e.g., DMF) | Low to moderate | High (harsh conditions, stoichiometric copper) |
| Suzuki-Miyaura Coupling | Palladium-based | Organic solvents (e.g., Toluene (B28343), THF) | Moderate to high | Moderate (boronic acid waste) |
| "Green" Suzuki-Miyaura Coupling | Palladium nanoparticles in water | Water | High | Low (recyclable catalyst, benign solvent) |
Exploration of Continuous Flow Chemistry for Scalable Production
Continuous flow chemistry has emerged as a powerful technology for the synthesis of fine chemicals and active pharmaceutical ingredients (APIs). researchgate.netmdpi.com This approach offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. d-nb.infonih.gov For the synthesis of this compound, a multi-step flow process could be envisioned, potentially integrating reaction and purification steps. nih.gov This would allow for a more streamlined and efficient production process, which is particularly important for making such compounds available for further research and potential applications. researchgate.net
Discovery of Unprecedented Reactivity and Novel Transformations
The unique combination of a primary amine, a primary alcohol, and a biphenyl scaffold in this compound suggests the potential for novel chemical reactivity. The spatial arrangement of the functional groups could lead to interesting intramolecular interactions and transformations. Future research could explore the catalytic activity of the compound itself or its metal complexes, where the amino and hydroxyl groups could act as a bifunctional ligand.
Furthermore, the biphenyl core provides a platform for exploring C-H activation reactions, which could lead to the development of new methods for the functionalization of aromatic systems. The discovery of such novel transformations would not only expand our understanding of fundamental chemical reactivity but also open up new avenues for the synthesis of complex molecules. rsc.org
Integration of Artificial Intelligence and Machine Learning in Synthetic Planning and Reaction Optimization
ML algorithms can also be used to analyze large datasets of reaction information to identify patterns and predict the optimal conditions for a given transformation. This can significantly reduce the time and resources required for experimental optimization. The integration of AI and ML into the synthetic planning process holds great promise for accelerating the discovery and development of new molecules.
Applications of AI and Machine Learning in Chemical Synthesis
| Application Area | AI/ML Tool/Technique | Potential Impact on Synthesis of this compound |
|---|---|---|
| Retrosynthetic Analysis | Neural Networks, Tree Search Algorithms | Identification of novel and efficient synthetic routes. |
| Reaction Outcome Prediction | Graph Convolutional Networks, Transformers | Prediction of major products and potential side reactions. |
| Reaction Condition Optimization | Bayesian Optimization, Reinforcement Learning | Rapid identification of optimal temperature, pressure, catalyst, etc. |
Elucidation of Complex Intermolecular Interactions in Condensed Phases
The presence of both hydrogen bond donors (-NH2, -OH) and aromatic rings in this compound suggests that it is capable of forming a complex network of intermolecular interactions in the solid and liquid states. These interactions, which include hydrogen bonding, π-π stacking, and van der Waals forces, will govern the macroscopic properties of the material, such as its melting point, solubility, and crystal packing.
Understanding these interactions is crucial for controlling the physical properties of the compound and for designing materials with specific functions. Computational modeling, in conjunction with experimental techniques such as X-ray crystallography and spectroscopy, can provide detailed insights into the nature and strength of these intermolecular forces. acs.orgmdpi.comrsc.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
